

Application Notes and Protocols for MS8847

Treatment of EOL-1 Cells

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Compound of Interest

Compound Name: MS8847

Cat. No.: B12373836

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These application notes provide detailed protocols for the treatment of the human eosinophilic leukemia cell line, EOL-1, with the EZH2 PROTAC degrader, **MS8847**. The following information is intended for researchers, scientists, and drug development professionals.

Introduction

MS8847 is a highly potent proteolysis-targeting chimera (PROTAC) that induces the degradation of Enhancer of Zeste Homolog 2 (EZH2). It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] In the context of eosinophilic leukemia, targeting EZH2 with a degrader like **MS8847** offers a therapeutic strategy to inhibit both the enzymatic and non-enzymatic functions of this oncogenic protein.[2][3]

Quantitative Data Summary

The following tables summarize the effective concentrations of **MS8847** for various applications in EOL-1 cells.

Table 1: EZH2 Degradation Efficiency of **MS8847** in EOL-1 Cells

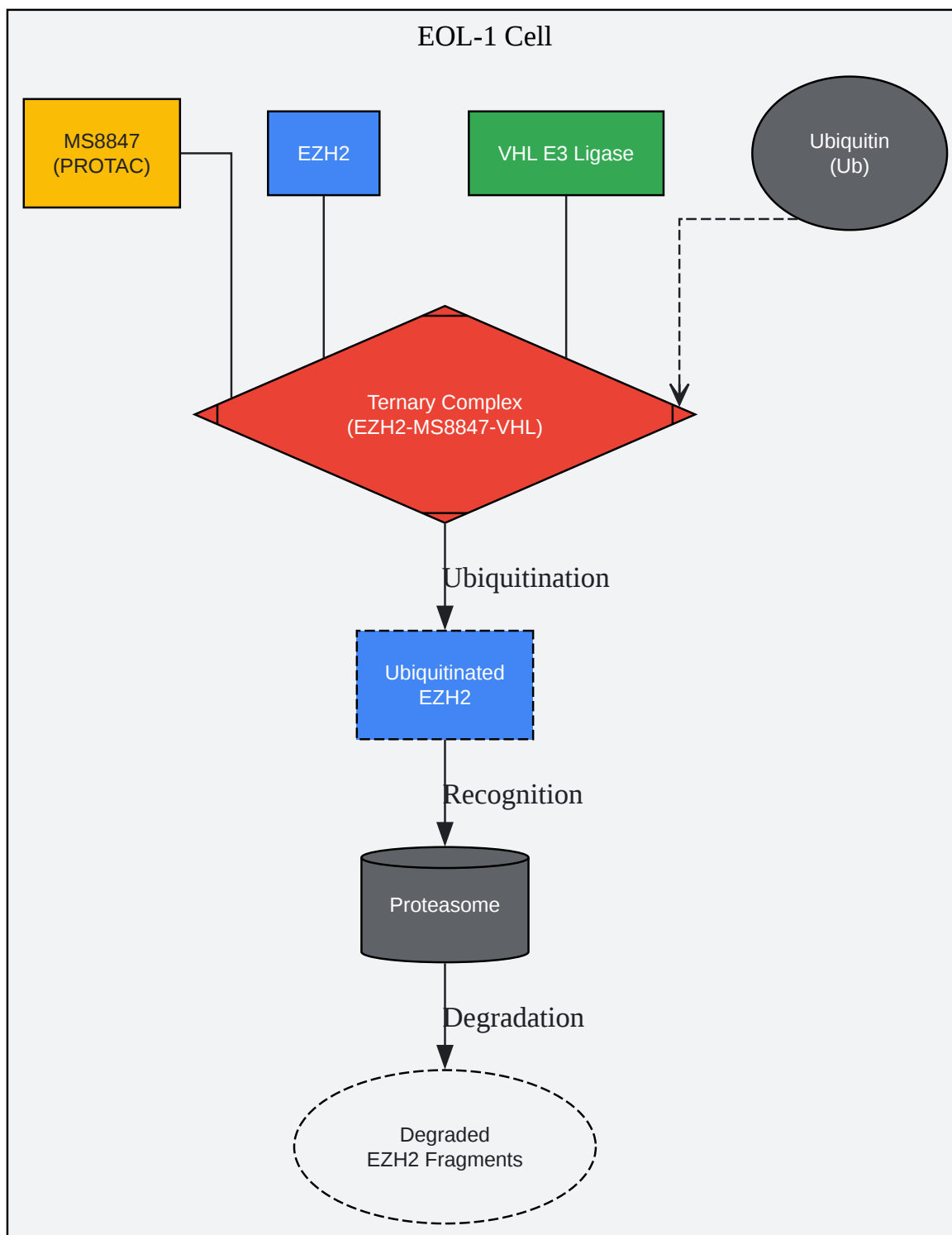
Parameter	Concentration	Treatment Duration	Notes
Complete EZH2 Degradation	0.1 μ M and 0.3 μ M	24 hours	Near-complete degradation of EZH2 protein observed. [1]
Half-maximal Degradation (DC50)	34.4 \pm 10.7 nM	24 hours	Concentration at which 50% of EZH2 is degraded. [1]
Time to Maximum Degradation	300 nM	24 hours	EZH2 degradation begins at 8 hours and is maximal by 24 hours. [1]

Table 2: Anti-proliferative Activity of **MS8847** in EOL-1 Cells

Parameter	Concentration	Treatment Duration	Notes
Half-maximal Inhibitory (IC50)	0.11 μ M	Not specified	Concentration at which 50% of cell proliferation is inhibited. [1]

Signaling Pathway

The diagram below illustrates the mechanism of action of **MS8847** in inducing the degradation of EZH2.



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Caption: Mechanism of **MS8847**-induced EZH2 degradation.

Experimental Protocols

The following are detailed protocols for key experiments involving the treatment of EOL-1 cells with **MS8847**.

EOL-1 Cell Culture

This protocol describes the routine maintenance of the EOL-1 cell line.

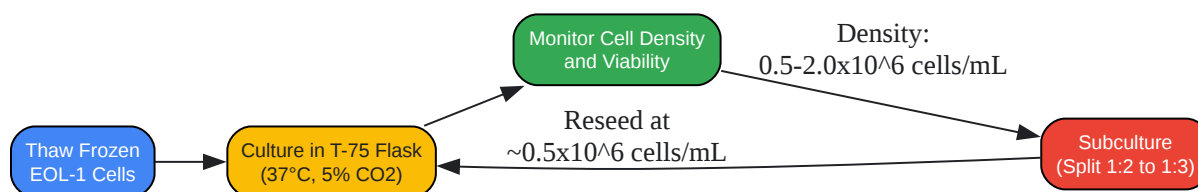
Materials:

- EOL-1 cells
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- L-Glutamine
- Penicillin-Streptomycin (Pen-Strep)
- Phosphate-Buffered Saline (PBS)
- Trypan Blue solution
- Hemocytometer or automated cell counter
- T-75 culture flasks
- Centrifuge
- Incubator (37°C, 5% CO₂)

Procedure:

- **Media Preparation:** Prepare complete growth medium by supplementing RPMI 1640 with 10% FBS, 2 mM L-Glutamine, and 1% Pen-Strep.^[4] For resuscitation from frozen stock, a higher concentration of 15% FBS may improve initial recovery.^{[5][6]}

- **Cell Thawing:** Thaw a cryovial of EOL-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- **Initial Culture:** Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium in a T-75 flask.
- **Maintenance:** Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. EOL-1 cells grow in suspension, often forming clusters.[5][6][7]
- **Subculturing:** Maintain the cell density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL.[7] To subculture, gently pipette the cell suspension to break up clusters. Determine the cell density and viability using a hemocytometer and Trypan Blue. Dilute the cell suspension to the seeding density of approximately 0.5 x 10⁶ cells/mL in a new flask with fresh complete growth medium. Split cultures every 3-4 days.[7]



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Caption: EOL-1 cell culture workflow.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of **MS8847** on EOL-1 cells.

Materials:

- EOL-1 cells in complete growth medium
- **MS8847** stock solution (in DMSO)

- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding: Seed EOL-1 cells in a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of complete growth medium.
- Compound Preparation: Prepare serial dilutions of **MS8847** in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
- Treatment: After allowing the cells to acclimate for a few hours, add 100 μ L of the diluted **MS8847** solutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated controls.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 150 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

Western Blot for EZH2 Degradation

This protocol is to assess the degradation of EZH2 protein in EOL-1 cells following **MS8847** treatment.

Materials:

- Treated EOL-1 cell pellets
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer (4x)
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-EZH2, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Cell Treatment and Lysis:** Treat EOL-1 cells with the desired concentrations of **MS8847** for the specified duration. Harvest the cells by centrifugation and wash with cold PBS. Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
- **Protein Quantification:** Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

- **Sample Preparation:** Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
- **SDS-PAGE and Transfer:** Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-EZH2 antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again and apply the chemiluminescent substrate. Detect the signal using an imaging system.
- **Stripping and Re-probing:** The membrane can be stripped and re-probed with an anti- β -actin antibody as a loading control.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in EOL-1 cells after **MS8847** treatment.

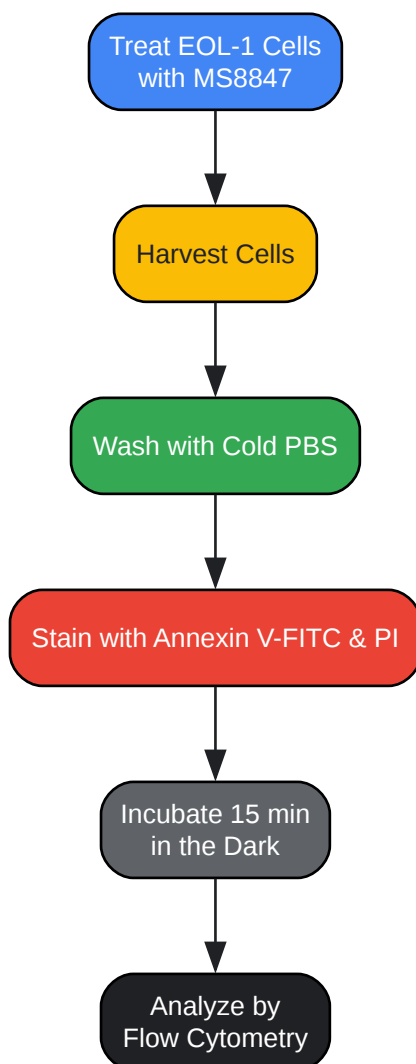
Materials:

- Treated EOL-1 cells
- Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
- 1X Binding Buffer
- Flow cytometer

Procedure:

- **Cell Treatment:** Treat EOL-1 cells with various concentrations of **MS8847** for a predetermined time (e.g., 48 hours). Include an untreated control.

- Cell Harvesting: Harvest approximately $1-5 \times 10^5$ cells by centrifugation at $300 \times g$ for 5 minutes.
- Washing: Wash the cells twice with cold PBS.
- Staining: Resuspend the cells in 100 μL of 1X Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]



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Caption: Apoptosis assay workflow.

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